molecular formula C9H11FN2O6 B8236042 5-Fluoro-1-((2R,3R,4R,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)pyrimidine-2,4(1H,3H)-dione

5-Fluoro-1-((2R,3R,4R,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B8236042
M. Wt: 262.19 g/mol
InChI Key: IXJSKGVGPNZCGA-UAKXSSHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-1-((2R,3R,4R,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)pyrimidine-2,4(1H,3H)-dione is a synthetic nucleoside analog. It is structurally related to naturally occurring nucleosides but has been modified to include a fluorine atom at the 5-position of the pyrimidine ring. This modification can significantly alter the compound’s biological activity and stability, making it of interest in various scientific fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-((2R,3R,4R,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrimidine derivative and a sugar moiety.

    Glycosylation Reaction: The pyrimidine derivative is glycosylated with a protected sugar moiety under acidic or basic conditions to form the nucleoside.

    Fluorination: The nucleoside is then subjected to fluorination at the 5-position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Deprotection: The final step involves the removal of protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-((2R,3R,4R,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring or the sugar moiety.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxy derivatives.

Scientific Research Applications

5-Fluoro-1-((2R,3R,4R,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.

    Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-((2R,3R,4R,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)pyrimidine-2,4(1H,3H)-dione involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The fluorine atom at the 5-position enhances its stability and resistance to enzymatic degradation, allowing it to effectively inhibit DNA and RNA synthesis. This inhibition can lead to cell death, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: Another fluorinated pyrimidine used as an anticancer agent.

    5-Fluorocytosine: Used as an antifungal agent.

    Gemcitabine: A nucleoside analog used in chemotherapy.

Uniqueness

5-Fluoro-1-((2R,3R,4R,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural modifications, which confer distinct biological properties. Its enhanced stability and ability to interfere with nucleic acid synthesis make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-fluoro-1-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(13)2-18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJSKGVGPNZCGA-UAKXSSHOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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